2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
Overview
Description
2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is a synthetic organic compound with a complex structure that includes a chlorinated benzamide, a nitro group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced by reacting the thiadiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Chlorination: The final step involves the chlorination of the benzamide derivative using thionyl chloride or phosphorus pentachloride to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the benzamide ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro group and the thiadiazole ring suggests possible antimicrobial, antifungal, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide: Similar structure with a methylthio group instead of an ethylthio group.
2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide: Similar structure with the nitro group in a different position.
2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-aminobenzamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The ethylthio group provides additional steric and electronic effects compared to the methylthio analogue, potentially leading to different biological interactions and properties.
Properties
IUPAC Name |
2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O3S2/c1-2-20-11-15-14-10(21-11)13-9(17)7-5-6(16(18)19)3-4-8(7)12/h3-5H,2H2,1H3,(H,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJSYXDIPJHVGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167248 | |
Record name | 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313223-90-4 | |
Record name | 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313223-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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